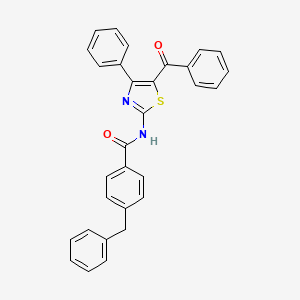
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB is a thiazole-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial Applications
Research by Desai, Rajpara, and Joshi (2013) highlights the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs. These compounds were tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity, attributed in part to the presence of a fluorine atom enhancing their efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
A study conducted by Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activity, highlighting the potential of such derivatives in cancer treatment (Ravinaik et al., 2021).
Proteasome Inhibition and Anticancer Effects
Yan et al. (2015) explored the synthesis of pyrazolone-enamines, evaluating their effects on human cancer cells through proteasome inhibition. This study provided insights into the compounds' mechanisms of action and their potential as therapeutic agents in cancer treatment (Yan et al., 2015).
Novel Synthesis Approaches
Sary, Siswodihardjo, and Budiati (2015) described a novel route for synthesizing N-phenylbenzamides, highlighting the efficiency and purity of the products obtained. This method offers a new approach to creating compounds with potential biological activities (Sary, Siswodihardjo, & Budiati, 2015).
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2S/c33-27(24-14-8-3-9-15-24)28-26(23-12-6-2-7-13-23)31-30(35-28)32-29(34)25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2,(H,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDYJZWXRMBAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

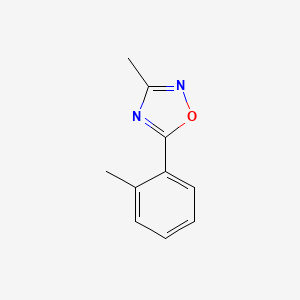
![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)
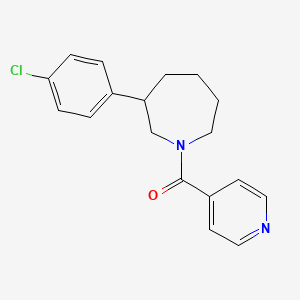
![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
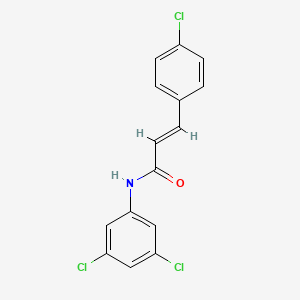
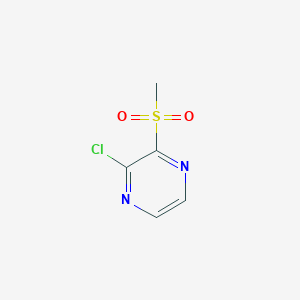
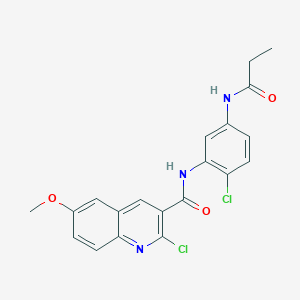
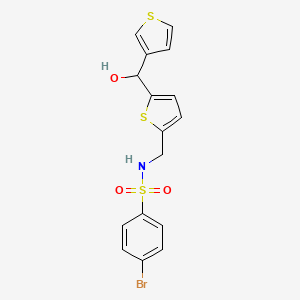
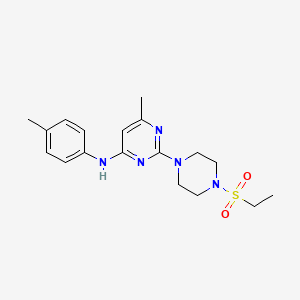
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)